molecular formula C7H4O3S2 B1667858 3H-1,2-Benzodithiol-3-one 1,1-dioxide CAS No. 66304-01-6

3H-1,2-Benzodithiol-3-one 1,1-dioxide

Cat. No.: B1667858
CAS No.: 66304-01-6
M. Wt: 200.2 g/mol
InChI Key: JUDOLRSMWHVKGX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the Beaucage reagent is the phosphoramidite moiety in the oligonucleotide synthesis process . The reagent acts as a sulfurizing agent, introducing a sulfur atom into the phosphoramidite moiety .

Mode of Action

The Beaucage reagent interacts with its targets by transferring a sulfur atom to the phosphoramidite moiety during the oligonucleotide synthesis process . This sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate backbone of the oligonucleotide, resulting in the formation of a phosphorothioate linkage .

Biochemical Pathways

The Beaucage reagent plays a crucial role in the synthesis of phosphorothioate oligonucleotides, which are widely used in research and therapeutic applications . The introduction of phosphorothioate linkages into oligonucleotides increases their stability and resistance to nuclease degradation . This modification has been instrumental in the development of antisense and siRNA therapies .

Pharmacokinetics

The phosphorothioate oligonucleotides synthesized using the beaucage reagent exhibit increased stability and resistance to nuclease degradation, which can enhance their bioavailability for therapeutic applications .

Result of Action

The primary result of the Beaucage reagent’s action is the efficient synthesis of phosphorothioate oligonucleotides . These modified oligonucleotides have increased stability and nuclease resistance, making them useful for various applications, including antisense and siRNA therapies .

Action Environment

The action of the Beaucage reagent is typically carried out in an in vitro environment during the oligonucleotide synthesis process . The efficiency of the sulfurization reaction can be influenced by various factors, including the concentration of the reagent, the reaction time, and the presence of other reagents . The reagent is stable in aceton

Safety and Hazards

The compound should be stored under inert gas as it is air sensitive . It decomposes rapidly when in contact with inorganic and organic bases, and also decomposes in solution when exposed to glass and/or metallic surfaces . Personal protective equipment should be used as required, and dust formation should be avoided .

Biochemical Analysis

Biochemical Properties

The Beaucage reagent plays a crucial role in the sulfurization of oligonucleotides, a process that involves the replacement of one non-bridging oxygen atom in the phosphodiester linkage of DNA or RNA by sulfur . This modification increases the stability of nucleic acids and enhances their resistance to nucleases .

Cellular Effects

The Beaucage reagent’s primary cellular effect is the creation of phosphorothioate linkages in nucleic acids, which can significantly impact cellular processes. For instance, it can increase the nuclease resistance of RNA, thereby enhancing the stability of nucleic acids . This can influence cell function by affecting gene expression and cellular metabolism.

Molecular Mechanism

The Beaucage reagent exerts its effects at the molecular level through its role in the sulfurization of oligonucleotides. It replaces the oxygen atom in the phosphodiester linkage of DNA or RNA with a sulfur atom, creating a phosphorothioate ester . This modification imparts nuclease resistance into the oligonucleotides .

Temporal Effects in Laboratory Settings

The Beaucage reagent is known for its high efficiency and fast reaction time . It has relatively poor stability in solution once installed on the DNA synthesizer . Despite this, it remains stable in acetonitrile solution in a silanized amber bottle .

Metabolic Pathways

The Beaucage reagent is involved in the sulfurization of oligonucleotides, a process that forms part of the metabolic pathways of nucleic acids . This process involves the replacement of an oxygen atom in the phosphodiester linkage of DNA or RNA with a sulfur atom .

Subcellular Localization

The Beaucage reagent is used in the synthesis of oligonucleotides, which can be found in various subcellular compartments depending on their function

Preparation Methods

Synthetic Routes and Reaction Conditions

Beaucage reagent is synthesized through the reaction of 3H-1,2-benzodithiol-3-one with sulfur dioxide. The reaction is typically carried out in an organic solvent such as acetonitrile under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, Beaucage reagent is produced in large quantities using automated synthesis equipment. The process involves the precise control of reaction parameters, including temperature, pressure, and solvent composition, to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Beaucage reagent primarily undergoes sulfurization reactions, where it introduces sulfur atoms into phosphorothioate linkages in oligonucleotides. This reaction is crucial for the synthesis of phosphorothioate oligonucleotides, which are more resistant to nuclease degradation compared to their natural counterparts .

Common Reagents and Conditions

The sulfurization reaction using Beaucage reagent is typically carried out in the presence of an organic solvent such as acetonitrile. The reaction conditions include a short reaction time (usually around 30 seconds) and a mild temperature to ensure high efficiency and minimal side reactions .

Major Products

The primary product of the sulfurization reaction with Beaucage reagent is phosphorothioate oligonucleotides. These modified oligonucleotides have enhanced stability and resistance to enzymatic degradation, making them valuable in various biological and medical applications .

Comparison with Similar Compounds

Beaucage reagent is compared with other sulfurizing agents such as 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) and 1,2,4-dithiazolidine-3,5-dione (DtsNH). While all these reagents are effective in introducing sulfur atoms into oligonucleotides, Beaucage reagent is preferred due to its high efficiency, fast reaction time, and widespread availability .

Similar Compounds

Beaucage reagent remains a popular choice due to its proven track record and reliability in various applications.

Properties

IUPAC Name

1,1-dioxo-1λ6,2-benzodithiol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3S2/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDOLRSMWHVKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388381
Record name 1lambda~6~,2-Benzodithiole-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66304-01-6
Record name 1lambda~6~,2-Benzodithiole-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3H-1,2-Benzodithiol-3-one (39.2 g, 0.23 mole) in trifluoroacetic acid (250 mL) was added 40 mL of a 30% aqueous solution of hydrogen peroxide. Cooling was necessary to maintain the internal reaction temperature between 40°-45° C. After 30 minutes, an additional 40 mL of 30% H2O2 was added and the reaction mixture was heated to ensure an internal reaction temperature of 40°-45° C. 30 minutes later, the last portion of 30% H2O2 (40 mL) was added under the same temperature conditions and the rate of the reaction was monitored by TLC (CHCl3) until the disappearance of the slow moving sulfoxide byproduct, i.e., 3H-1,2-benzodithiol-3-one 1-oxide (90 minutes). The reaction mixture was then filtered and the filtrate was added onto 3.5 L of crushed ice. The white precipitate was filtered through a 600 mL fritted glass funnel of coarse porosity and thoroughly washed with water until the filtrate was neutral and free of peroxides. The solid material was then transferred into a 500 mL separatory funnel to which was added dichloromethane (200 mL) and a 1% solution of sodium bisulfite (100 mL). After vigorous shaking, the organic phase was decanted and washed with water (100 mL). The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the amorphous solid was dried under vacuum. The crude compound (20.8 g) was dissolved in boiling dichloromethane (ca. 70 mL). Hexanes (ca. 50 mL) was added, and the boiling solution was allowed to cool to ambient temperature and then kept in the refrigerator at 10° C. The crystalline material was collected by filtration, washed with cold hexanes and dried under vacuum.
Quantity
39.2 g
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Reaction Step One
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250 mL
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solvent
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aqueous solution
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40 mL
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40 mL
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sulfoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Reactant of Route 2
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Reactant of Route 3
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Reactant of Route 4
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Reactant of Route 5
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Reactant of Route 6
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Customer
Q & A

A: Beaucage reagent acts as a sulfur-transfer reagent, converting phosphite triesters to phosphorothioate triesters. [, , , , , ] This transformation is crucial in synthesizing phosphorothioate-containing oligonucleotides, which exhibit enhanced stability against enzymatic degradation compared to their natural phosphodiester counterparts. [, ]

A:

  • Molecular Formula: C7H4O3S2 []
  • Molecular Weight: 200.24 g/mol []
  • Spectroscopic Data: Characterization typically involves 1H NMR, 13C NMR, and EI-MS. []

A: Research indicates its use in synthesizing various modified oligonucleotides, including phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides. [] Additionally, it has shown utility in preparing nucleoside monothiophosphates, dithiodiphosphates, and trithiotriphosphates using solid-supported phosphitylating reagents. []

ANone: Yes, several alternatives are available, including:

  • Phenylacetyl disulfide (PADS) has been successfully used as a cost-effective replacement for large-scale oligonucleotide phosphorothioate synthesis. []
  • 3-Ethoxy-1,2-dithiazoline-5-one (EDITH) has emerged as a potential alternative, demonstrating effectiveness in large-scale synthesis. []
  • 1,2,4-Dithiazolidine-3,5-dione (DtsNH) offers advantages such as easy preparation, room temperature stability in acetonitrile, and effectiveness at low concentrations and short reaction times. []

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